

# literature review of fluorinated quinoline derivatives

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## Compound of Interest

Compound Name: 8-Fluoro-4-methoxyquinoline

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An In-depth Review of Fluorinated Quinoline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

## Introduction

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a privileged scaffold in medicinal chemistry.<sup>[1][2]</sup> Its derivatives exhibit a vast array of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.<sup>[2][3][4][5][6]</sup> The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance key pharmaceutical properties.<sup>[7]</sup> Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly improve a compound's metabolic stability, bioavailability, potency, and binding affinity to target proteins.<sup>[7][8]</sup> This review focuses on the synthesis and biological evaluation of fluorinated quinoline derivatives, highlighting their potential in developing novel therapeutic agents.

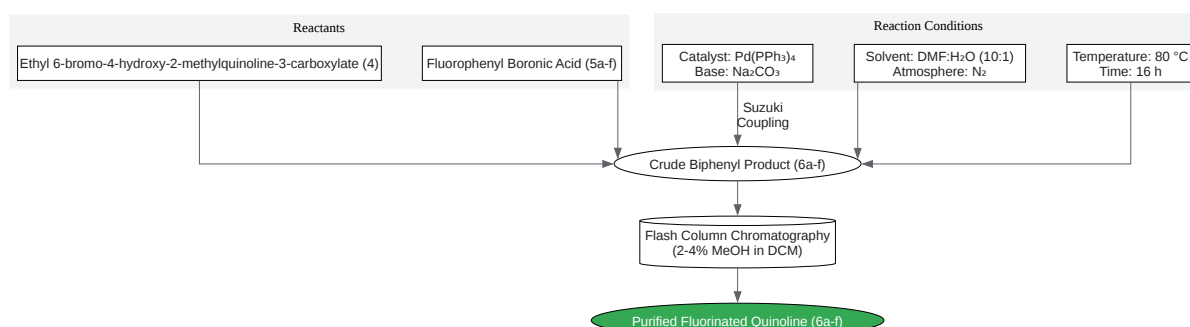
## Synthesis of Fluorinated Quinoline Derivatives

The synthesis of fluorinated quinoline derivatives is achieved through various chemical strategies, allowing for structural diversity to explore structure-activity relationships (SAR). Key methodologies include multi-component reactions and palladium-catalyzed cross-coupling reactions.

## Experimental Protocol: Suzuki Coupling for Biphenyl Quinoline Synthesis

A prevalent method for synthesizing fluorinated quinoline derivatives involves a Suzuki coupling reaction. For instance, the synthesis of ethyl 6-(fluorophenyl)-4-hydroxy-2-methylquinoline-3-carboxylates (compounds 6a-f) was reported as follows<sup>[8]</sup>:

- **Reactants:** A mixture of ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate (4) (1.0 equivalent), the corresponding fluorinated boronic acid (5a-f) (1.2 equivalents), and Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ) is prepared.
- **Solvent and Catalyst:** The reaction is carried out in a 10:1 mixture of Dimethylformamide (DMF) and water ( $\text{H}_2\text{O}$ ) under an inert nitrogen atmosphere. Tetrakis(triphenylphosphine)palladium(0) [ $\text{Pd}(\text{PPh}_3)_4$ ] is used as the catalyst.
- **Reaction Conditions:** The mixture is heated to 80 °C for 16 hours.
- **Purification:** After the reaction, the crude products (6a-f) are purified using flash column chromatography with a mobile phase of 2–4% Methanol in Dichloromethane (DCM).



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**Caption:** Synthetic workflow for fluorinated quinoline derivatives via Suzuki coupling.[8]

## Experimental Protocol: One-Step Quinoline Ring Formation and Esterification

Another efficient method involves the initial formation of a hydroxyquinoline intermediate followed by esterification to yield the final products[9][10]:

- **Intermediate Synthesis:** 2-fluoroaniline is reacted with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid (PPA), which acts as both a solvent and an acidic catalyst. This one-step reaction forms the 8-fluoro-2,3-dimethylquinolin-4-ol intermediate (1).
- **Esterification:** The intermediate (1) (1.05 mmol) is mixed with a substituted benzoic acid (1.16 mmol), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.26 mmol), and 4-dimethylaminopyridine (DMAP) (1.05 mmol).

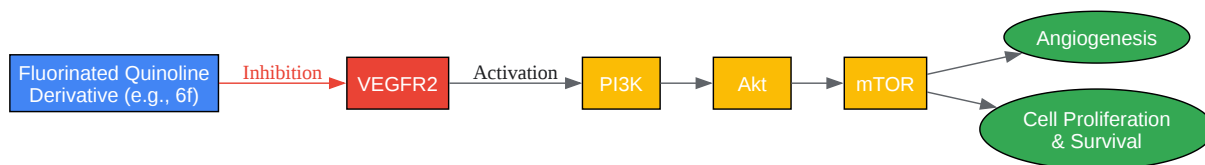
- **Solvent and Conditions:** The reaction is performed in 10 mL of DMF and stirred at room temperature until completion.
- **Work-up and Purification:** 30 mL of water is added, and the product is extracted with ethyl acetate (3 x 10 mL). The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and purified by column chromatography to yield the target compounds (2a-2p).

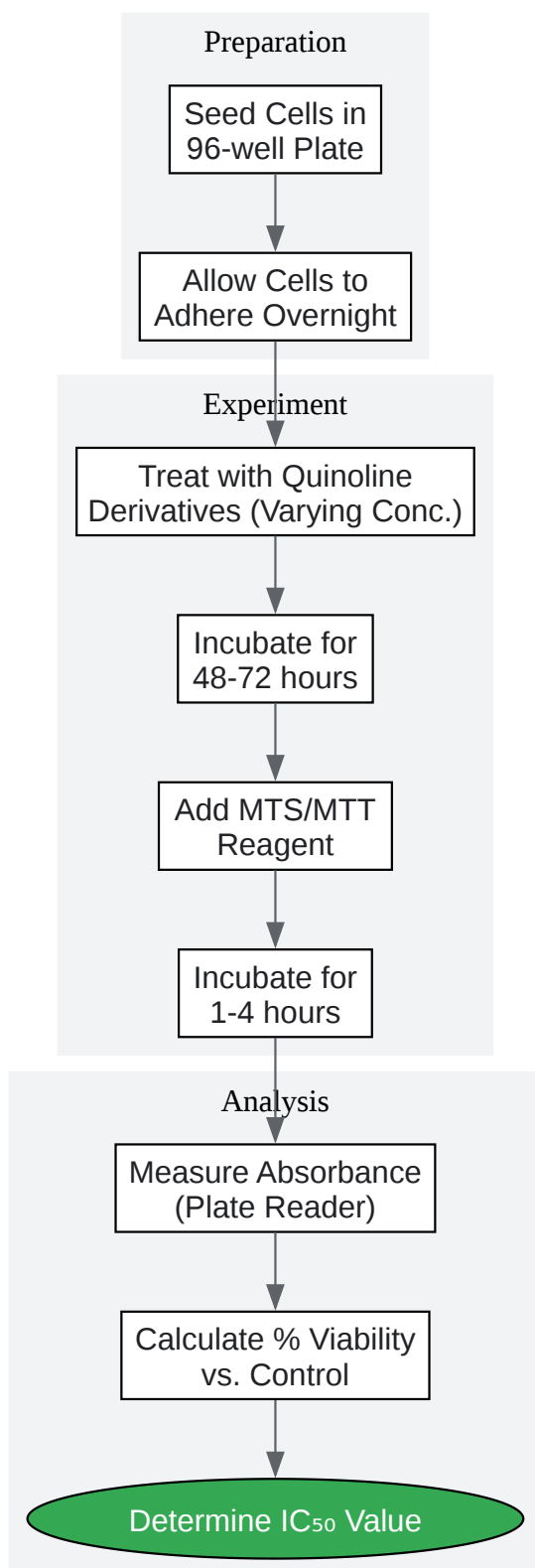
## Biological Activities of Fluorinated Quinoline Derivatives

### Anticancer Activity

Fluorinated quinoline derivatives have demonstrated significant potential as anticancer agents, with activity reported against various cancer cell lines.<sup>[3]</sup> Their mechanisms of action are diverse, including the inhibition of crucial enzymes like topoisomerase and tubulin polymerization.<sup>[1]</sup>

A recently synthesized series of fluorinated quinoline analogues showed potent anticancer activity against triple-negative breast cancer (TNBC) cells (MDA-MB-468), with IC<sub>50</sub> values in the range of 2.5–5 µM.<sup>[8]</sup> Notably, these compounds were non-toxic to non-tumorigenic breast cells (MCF-10A).<sup>[8]</sup> Structure-activity relationship (SAR) studies revealed that both an ester group and the position of the fluorine substitution on the quinoline ring are critical for their anticancer efficacy.<sup>[8]</sup> For example, a compound with meta and para fluorine substitutions on the phenyl ring exhibited a two-fold improvement in potency compared to a single substitution.<sup>[8]</sup> Molecular docking studies suggest that some of these compounds bind strongly to Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), indicating a potential mechanism of action through the inhibition of angiogenesis.<sup>[8]</sup> In another study, a novel quinoline derivative, 91b1, was found to exert its anticancer effects by downregulating the gene Lumican.<sup>[11]</sup>





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